molecular formula C19H23NO5 B187623 N-(3,4-diMethoxyphenethyl)-3,4-diMethoxybenzaMide CAS No. 102011-15-4

N-(3,4-diMethoxyphenethyl)-3,4-diMethoxybenzaMide

Cat. No.: B187623
CAS No.: 102011-15-4
M. Wt: 345.4 g/mol
InChI Key: KTAOOOGRNWFPNM-UHFFFAOYSA-N
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Description

N-(3,4-diMethoxyphenethyl)-3,4-diMethoxybenzaMide is an organic compound with the molecular formula C19H23NO5. It is known for its unique structure, which includes two dimethoxyphenyl groups connected by an ethyl chain to a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-diMethoxyphenethyl)-3,4-diMethoxybenzaMide typically involves the reaction of 3,4-dimethoxyphenethylamine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Purification steps such as recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-diMethoxyphenethyl)-3,4-diMethoxybenzaMide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,4-diMethoxyphenethyl)-3,4-diMethoxybenzaMide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products .

Mechanism of Action

The mechanism of action of N-(3,4-diMethoxyphenethyl)-3,4-diMethoxybenzaMide involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. The compound’s structure allows it to fit into active sites of enzymes, altering their activity and affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-diMethoxyphenethyl)-3,4-diMethoxybenzaMide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual dimethoxyphenyl groups and benzamide linkage make it a versatile compound for various applications .

Biological Activity

N-(3,4-diMethoxyphenethyl)-3,4-diMethoxybenzaMide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure with two methoxy groups on both the phenethyl and benzamide moieties. The presence of these methoxy groups enhances the lipophilicity and bioavailability of the compound, potentially influencing its interaction with biological targets.

Anticancer Potential

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating sigma receptors, particularly sigma-2 receptors. These receptors are implicated in cell proliferation and apoptosis regulation. For instance:

  • In Vitro Studies : In cultured human melanoma cells (A375M), treatment with sigma ligands like this compound resulted in a significant decrease in cell viability and proliferation rates. The mechanism was linked to increased glucose metabolism and subsequent apoptotic signaling pathways .
  • Case Study : A study involving animal models demonstrated that administration of the compound led to a marked reduction in tumor growth rates compared to controls. Tumors treated with the compound showed increased uptake of 18F-FDG in PET imaging, indicating enhanced metabolic activity prior to cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against several bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : The compound showed effective MIC values against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Sigma Receptor Modulation : The compound's interaction with sigma receptors plays a crucial role in its anticancer effects. Sigma-2 receptor activation has been linked to apoptosis induction in malignant cells .
  • Inhibition of Cell Proliferation : By modulating key signaling pathways involved in cell cycle regulation, the compound effectively inhibits cancer cell proliferation .
  • Antioxidant Properties : Some studies suggest that the methoxy groups may confer antioxidant properties, reducing oxidative stress within cells and contributing to cellular health and longevity .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameSigma-1 AffinitySigma-2 AffinityAnticancer ActivityAntimicrobial Activity
This compoundModerateHighYesYes
RimcazoleHighModerateYesNo
5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxybenzamideLowVery HighYesYes

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-22-15-7-5-13(11-17(15)24-3)9-10-20-19(21)14-6-8-16(23-2)18(12-14)25-4/h5-8,11-12H,9-10H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAOOOGRNWFPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20312112
Record name Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203826
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

102011-15-4
Record name Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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